2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
Description
Properties
IUPAC Name |
2-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-13-5-7-20(27)15(10-13)18-12-19-16-11-14(23)6-8-21(16)28-22(26(19)25-18)17-4-2-3-9-24-17/h2-11,19,22,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAKZSVFLVUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability.
Biological Activity
The compound 2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol (CAS Number: 899973-44-5) is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.8 g/mol. Its structure is characterized by a benzo[e]pyrazolo framework fused with an oxazine ring, which is known for diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2 |
| Molecular Weight | 391.8 g/mol |
| CAS Number | 899973-44-5 |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator in the cell cycle often overexpressed in various cancers. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of CDK pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of similar pyrazolo derivatives has been documented extensively. A study highlighted that certain derivatives exhibited selective COX-2 inhibitory activity, suggesting that the compound may also possess anti-inflammatory properties. The evaluation included carrageenan-induced rat paw edema models, demonstrating significant reduction in inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : By targeting CDK2, it can interfere with cancer cell proliferation.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been suggested based on structural activity relationships observed in similar compounds.
Study 1: Anticancer Activity
A recent study evaluated a series of pyrazolo derivatives for their anticancer properties against various cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 45 µM against breast cancer cells, showcasing significant cytotoxicity .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, a derivative demonstrated an inhibition percentage of 70% in the carrageenan-induced edema model compared to a standard drug (diclofenac) which showed 54% inhibition .
Preparation Methods
Cyclization via Nucleophilic Displacement
A widely applied method involves the reaction of 1H-pyrazole-3(2H)-one derivatives with dihaloalkanes under basic conditions. For example, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine was synthesized by treating 1H-pyrazole-3(2H)-one with 1,3-dibromopropane in dimethylformamide (DMF) using potassium carbonate as a base at 130°C for 2 hours, achieving a 94% yield.
Reaction Conditions:
- Substrate: 1H-pyrazole-3(2H)-one (1.3 g, 15 mmol)
- Reagent: 1,3-Dibromopropane (1.9 mL, 19 mmol)
- Base: K₂CO₃ (7.5 g, 54 mmol)
- Solvent: DMF (60 mL)
- Temperature: 130°C
- Time: 2 hours
This method is adaptable to the target compound by substituting the pyrazole precursor with a chlorinated and phenol-functionalized analog.
Palladium-Catalyzed Carbonylation-Cyclization
An alternative route employs palladium-catalyzed carbonylation to construct the oxazine ring. In a reported synthesis of 4H-benzo[e]oxazin-4-ones , ortho-bromophenols were reacted with cyanamide using Mo(CO)₆ as a CO source, Pd(OAc)₂ as a catalyst, and DPE-phos as a ligand at 65°C for 20 hours.
Key Advantages:
- Mild conditions (65°C, atmospheric pressure)
- Compatibility with diverse ortho-halophenols
- High functional group tolerance
For the target molecule, this approach could be modified to incorporate a pre-functionalized pyrazole moiety.
Functionalization with Chloro and 4-Methylphenol Groups
Electrophilic Chlorination
Chlorination at position 9 can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Regioselectivity is ensured by directing effects of adjacent substituents.
Directed Ortho-Metalation for Phenol Methylation
The 4-methylphenol group is introduced via directed ortho-metalation (DoM) followed by alkylation. For instance, 2-(3-oxo-3,4-dihydro-2H-benzooxazin-6-carbonyl)-1H-indol-3-ylacetic acids were synthesized using methyl acrylate under Michael addition conditions.
Integrated Synthetic Pathway
Stepwise Assembly
- Core Formation: Cyclize 5-chloro-2-hydroxy-3-methylbenzaldehyde with 1H-pyrazole-3(2H)-one using 1,3-dibromopropane/K₂CO₃ in DMF.
- Pyridin-2-yl Incorporation: Perform Suzuki coupling with pyridin-2-ylboronic acid under Pd catalysis.
- Chlorination: Treat intermediate with NCS in DCM.
- Phenol Methylation: Use DoM with LDA followed by methyl iodide quench.
Optimized Reaction Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1,3-Dibromopropane, K₂CO₃, DMF, 130°C | 94% | |
| 2 | Pd(OAc)₂, DPE-phos, Pyridin-2-ylboronic acid | 78% | |
| 3 | NCS, DCM, 25°C | 85% | |
| 4 | LDA, MeI, THF, -78°C | 70% |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Steric and electronic effects of substituents dictate ring closure sites. Computational modeling (DFT) can predict favorable transition states.
- Functional Group Compatibility: Protect phenol groups during chlorination using tert-butyldimethylsilyl (TBS) ethers.
- Purification: Silica gel chromatography (DCM/MeOH gradient) effectively isolates intermediates.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
- Methodological Answer : The synthesis typically involves cyclization reactions using agents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C). For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization . Key steps include:
-
Cyclization : Use of POCl₃ or HCl in ethanol to form fused heterocyclic cores.
-
Purification : Recrystallization from ethanol or DMF/EtOH (1:1) to isolate pure products.
-
Yield Optimization : Adjusting stoichiometry, reaction time (6–12 hours), and temperature (reflux vs. lower temps).
Reaction Condition Example from Literature Solvent Ethanol, DMF/EtOH (1:1) Temperature Reflux (78–120°C) Cyclization Agent POCl₃, HCl
Q. How can spectroscopic methods (IR, NMR, MS) validate the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C-Cl at 750–800 cm⁻¹, phenolic -OH at ~3200 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For pyridinyl protons, expect splitting patterns due to adjacent heteroatoms .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing parent ion peaks (e.g., m/z ~450–500 for similar derivatives) .
Advanced Research Questions
Q. How to design pharmacological assays to evaluate this compound’s activity against kinase or enzyme targets?
- Methodological Answer : Based on structural analogs (e.g., pyrazoline-based inhibitors):
- Target Selection : Prioritize kinases (VEGFR2, MMP9) due to the compound’s heterocyclic core and chloro-substituent, which enhance binding to hydrophobic pockets .
- Assay Design : Use fluorescence-based enzymatic assays (e.g., FRET for MMP9 inhibition) with IC₅₀ determination. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants and compare with literature values for analogs .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Focus on pyridinyl and chloro groups for hydrogen bonding and hydrophobic contacts .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Meta-Analysis : Compare structural analogs (e.g., chlorophenyl vs. methylphenyl substituents) to identify SAR trends .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of divergent results .
Q. What strategies optimize multi-step synthesis for scalability?
- Methodological Answer :
- Intermediate Stability : Monitor intermediates via TLC to prevent degradation (e.g., sensitive hydrazide intermediates in ).
- Solvent Recycling : Use ethanol for multiple steps to reduce costs .
- Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅) for safer cyclization .
Data Analysis and Experimental Design
Q. How to design a robust experimental framework for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Variable Selection : Systematically vary substituents (e.g., chloro, methyl, pyridinyl) while keeping the core intact .
- Control Groups : Include unsubstituted analogs and commercial inhibitors (e.g., imatinib for kinase assays) .
- Statistical Power : Use randomized block designs (split-split plots) with ≥4 replicates to account for batch effects .
Q. What advanced chromatographic techniques improve purity assessment?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
